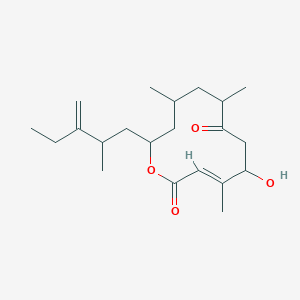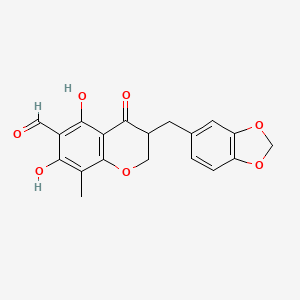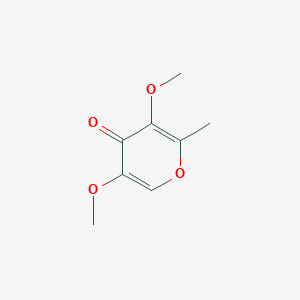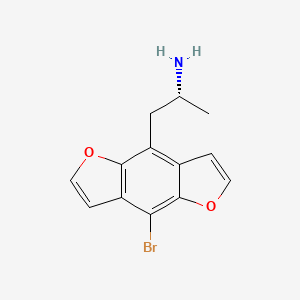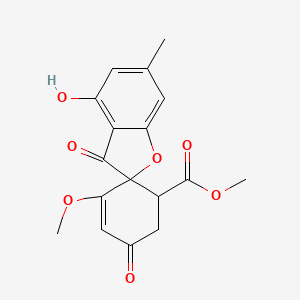![molecular formula C13H14O3 B1250344 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol](/img/structure/B1250344.png)
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol is a natural product found in Chrysothamnus viscidiflorus, Helichrysum stoechas, and Helichrysum italicum with data available.
Aplicaciones Científicas De Investigación
High-Temperature Water Reactions
A study by Bagnell et al. (1996) demonstrated the use of high-temperature water as an environmentally benign alternative for the interconversion of alcohols and alkenes, including compounds similar to 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol. This method avoids the need for acid catalysts or organic solvents, showcasing a sustainable approach in chemical reactions (Bagnell et al., 1996).
Synthesis of Functionalized Benzofurans
Gabriele et al. (2008) reported a novel synthesis method for 2-functionalized benzofurans, a category which includes derivatives of 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol. This process involves palladium-catalyzed cycloisomerization and acid-catalyzed isomerization or allylic nucleophilic substitution, indicating a versatile approach for synthesizing complex organic compounds (Gabriele et al., 2008).
Synthesis of Bioactive Neolignans
Hemelaere et al. (2015) developed a diastereoselective method for synthesizing trans-2,3-dihydrobenzofuran systems, important for the creation of bioactive neolignans. Their method starts from 2-allyl-substituted phenols and aldehydes, relevant to the synthesis of compounds like 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Hemelaere et al., 2015).
Organocatalytic Activation for Functionalized Compounds
Furst et al. (2020) investigated the use of organocatalytic activation for synthesizing 2-bromomethyl-2,3-dihydrobenzofurans, demonstrating the potential for creating highly functionalized compounds using similar structural frameworks (Furst et al., 2020).
Rhodium-Catalyzed Tandem Reactions
Li and Davies (2010) explored rhodium-catalyzed tandem reactions involving allyl alcohols, leading to the formation of complex molecules with high enantioselectivity. This study provides insight into sophisticated catalytic processes that could be applied to compounds like 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Li & Davies, 2010).
Hydrocarbonylation Studies
Simpson et al. (1993) conducted hydrocarbonylation studies involving allyl alcohol, leading to the formation of various products. Such research is relevant for understanding the reactions and potential applications of similar allylic alcohols (Simpson et al., 1993).
Glucopyranoside Synthesis
Bettadaiah and Srinivas (2003) reported on the synthesis of 2,3-unsaturated 1-O-glucopyranosides from allylic alcohols, highlighting a method for creating complex glycosidic structures, potentially applicable to derivatives of 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol (Bettadaiah & Srinivas, 2003).
Radical Cyclization Studies
Hayashi et al. (1998) investigated intramolecular radical cyclization of compounds structurally related to 2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol, providing valuable insights into the formation of cyclic structures (Hayashi et al., 1998).
Propiedades
Nombre del producto |
2-[(2S)-5-Acetyl-2,3-dihydrobenzofuran-2-yl]allyl alcohol |
|---|---|
Fórmula molecular |
C13H14O3 |
Peso molecular |
218.25 g/mol |
Nombre IUPAC |
1-[(2S)-2-(3-hydroxyprop-1-en-2-yl)-2,3-dihydro-1-benzofuran-5-yl]ethanone |
InChI |
InChI=1S/C13H14O3/c1-8(7-14)13-6-11-5-10(9(2)15)3-4-12(11)16-13/h3-5,13-14H,1,6-7H2,2H3/t13-/m0/s1 |
Clave InChI |
JRWKMIYLVXKKAN-ZDUSSCGKSA-N |
SMILES isomérico |
CC(=O)C1=CC2=C(C=C1)O[C@@H](C2)C(=C)CO |
SMILES canónico |
CC(=O)C1=CC2=C(C=C1)OC(C2)C(=C)CO |
Sinónimos |
12-HTG cpd 12-hydroxytremetone-12-O-beta-D-glucopyranoside bitalin A bitalin A-12-O-beta-D-glucopyranoside |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



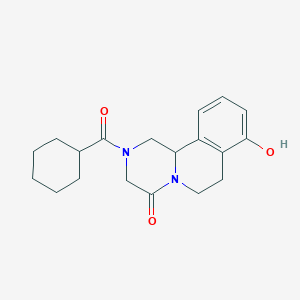
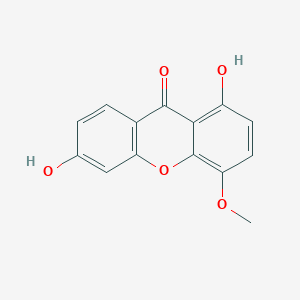
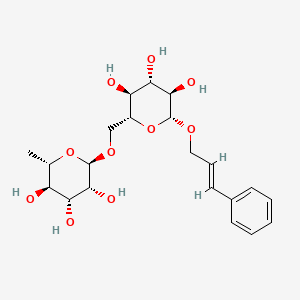
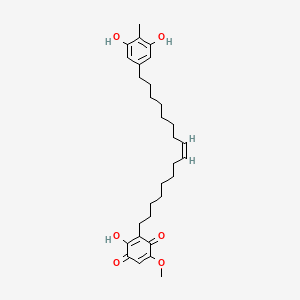
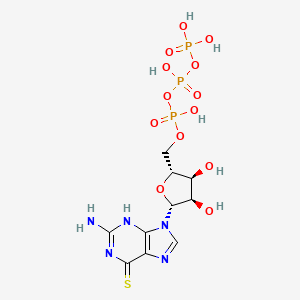
![2-[2,6-Di(propan-2-yl)phenyl]-4,5,6,7-tetrafluoroisoindole-1,3-dione](/img/structure/B1250271.png)
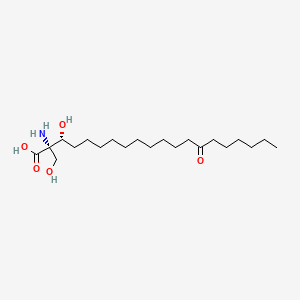
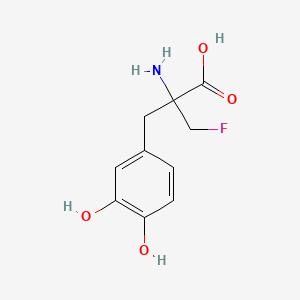
![3-[(E)-2-acetamidoethenyl]sulfinyl-7-oxo-6-(1-sulfooxyethyl)-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1250276.png)
